2-(Azepan-2-YL)cyclopentan-1-OL
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Overview
Description
2-(Azepan-2-yl)cyclopentan-1-ol is a chemical compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . It is characterized by the presence of an azepane ring attached to a cyclopentanol moiety. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)cyclopentan-1-ol typically involves the reaction of azepane with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Substitution: The azepane ring can undergo substitution reactions with halogens or other electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, electrophiles
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of reduced derivatives
Substitution: Formation of substituted azepane derivatives
Scientific Research Applications
2-(Azepan-2-yl)cyclopentan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azepan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s azepane ring and cyclopentanol moiety allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-2-yl)cyclopentan-1-ol
- 2-(Morpholin-2-yl)cyclopentan-1-ol
- 2-(Pyrrolidin-2-yl)cyclopentan-1-ol
Uniqueness
2-(Azepan-2-yl)cyclopentan-1-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(azepan-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H21NO/c13-11-7-4-5-9(11)10-6-2-1-3-8-12-10/h9-13H,1-8H2 |
InChI Key |
UOEWEYRSPWXSFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C2CCCC2O |
Origin of Product |
United States |
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